N-(p-Coumaroyl)serotonin

Description

Overview of Serotonin (B10506) Derivatives in Plants

N-(p-Coumaroyl) Serotonin is a member of the serotonin derivatives, a group of compounds that are structurally related to the well-known neurotransmitter serotonin. In plants, serotonin can be conjugated with various other molecules, most notably hydroxycinnamic acids, to form a diverse family of amides. These derivatives are not typically involved in neural signaling as in animals but are integral to plant physiology, particularly in responses to stress.

Chemically, N-(p-Coumaroyl) Serotonin is classified as a hydroxycinnamic acid amide (HCAA). mdpi.comresearchgate.net This classification arises from its molecular structure, which is formed through the condensation of a hydroxycinnamic acid (in this case, p-coumaric acid) with an amine (serotonin). researchgate.netnih.gov This reaction creates an amide bond, linking the two precursor molecules. HCAAs are a widespread group of secondary metabolites in the plant kingdom, recognized for their roles in plant growth, development, and defense against pathogens and environmental stressors. researchgate.netfrontiersin.org The formation of these amides is a key step in a metabolic pathway that branches off from the general phenylpropanoid pathway, a major route for the synthesis of many plant secondary metabolites. frontiersin.org

N-(p-Coumaroyl) Serotonin has been identified in numerous plant species, often accumulating in specific tissues such as seeds, flowers, or roots. mdpi.comfrontiersin.org Its presence is particularly well-documented in several economically and culturally important plants.

Safflower seeds are a prominent source of N-(p-Coumaroyl) Serotonin. capes.gov.brpfigueiredo.orgacs.org It is considered one of the major phenolic constituents in the defatted seeds. capes.gov.brpfigueiredo.org Research has identified both N-(p-Coumaroyl) Serotonin and its related derivative, N-feruloylserotonin, as key bioactive compounds in safflower. capes.gov.brmdpi.com The compound has also been isolated from safflower oil cake. nih.gov In addition to the primary compound, its glucoside derivative has also been found in Carthamus tinctorius seeds. mdpi.comnih.gov The concentration of these serotonin derivatives can vary, with one study reporting the N-(p-Coumaroyl) Serotonin content in a specific safflower seed extract to be 8.8% by weight. acs.org

| Compound | Content (% wt/wt of extract) |

|---|---|

| N-(p-Coumaroyl)serotonin (CS) | 8.8 |

| N-Feruloylserotonin (FS) | 7.1 |

| CS-monoglucoside | 6.7 |

| FS-monoglucoside | 1.5 |

N-(p-Coumaroyl) Serotonin is a known antioxidative phenolic compound found in millet grains. caymanchem.comglpbio.com It has been specifically isolated from Japanese Barnyard millet (Echinochloa utilis) grains. mdpi.comnih.gov More recently, it has also been reported for the first time in Proso millet (Panicum miliaceum L.), where it was identified as part of the free phenolic extract. researchgate.net Its presence in these staple grains highlights its potential role in the nutritional and phytochemical profile of these foods. phcogrev.com

The presence of N-(p-Coumaroyl) Serotonin in rice has been established through various studies. Research has shown that serotonin-derived HCAAs, including N-(p-Coumaroyl) Serotonin, accumulate in rice leaves, particularly in response to fungal pathogens. nih.govfrontiersin.org The biosynthesis of these compounds in rice is catalyzed by the enzyme serotonin N-hydroxycinnamoyl transferase (SHT), which is found predominantly in the root tissues of wild-type rice. nih.govoup.com Furthermore, treating rice seedlings with certain chemical elicitors, such as methanol (B129727), has been shown to induce the synthesis of both N-(p-Coumaroyl) Serotonin and N-feruloylserotonin in the leaves. tandfonline.comresearchgate.net

| Treatment | Observed Effect |

|---|---|

| 1% Methanol | Induced synthesis of 4-coumaroylserotonin and feruloylserotonin in leaves. |

| Abscisic acid (ABA) | Completely blocked the methanol-induced synthesis. |

| Zeatin and Indoleacetic acid (IAA) | Significantly inhibited the methanol-induced synthesis. |

N-(p-Coumaroyl) Serotonin has also been reported as a constituent of Ipomoea obscura, a perennial herb from the Convolvulaceae family. nih.govresearchgate.netsci-hub.st In this plant, the compound is sometimes referred to by the name Ipobscurine-A. researchgate.net Research on the chemical constituents of Ipomoea obscura seeds led to the isolation and identification of N-(p-Coumaroyl) Serotonin along with other related alkaloids. mdpi.comsci-hub.st

Natural Occurrence and Distribution within Plant Species

Other Plant Sources

While prominently found in safflower (Carthamus tinctorius) seeds and millet grain, N-(p-Coumaroyl) Serotonin has been identified in a variety of other plant species. caymanchem.comglpbio.com Its presence has been reported in plants from the Chenopodium genus, such as Chenopodium album, and in Corydalis sempervirens. researchgate.net Additionally, CS has been isolated from the seeds of Centaurea vlachorum and Centaurea nigra. jbuon.commedcraveonline.com The compound is also found in rice (Oryza sativa), particularly in response to stress, and in bamboo, where it accumulates in response to disease. mdpi.comnih.govnih.gov Research has also detected N-(p-Coumaroyl) Serotonin in pepper (Capsicum annuum) and tomato (Lycopersicon esculentum) plants, often in response to pathogen attack. nih.gov Furthermore, it has been identified in Ipomoea obscura. mdpi.comnih.gov

Role as Phenolic Phytoalexins in Plant Defense Mechanisms

N-(p-Coumaroyl) Serotonin is a well-established phenolic phytoalexin, a class of antimicrobial compounds that are synthesized by plants and accumulate at sites of stress or infection. mdpi.comdntb.gov.ua Phytoalexins are a crucial component of the plant's induced defense system.

Response to Pathogen Infection

The synthesis and accumulation of N-(p-Coumaroyl) Serotonin are significantly induced in plants upon infection by various pathogens. nih.gov For instance, in rice, the accumulation of CS is triggered by infection with the fungal pathogen Bipolaris oryzae, the causative agent of brown spot disease. mdpi.comfrontiersin.org Similarly, infection by the rice blast fungus, Magnaporthe grisea, also leads to an increase in CS levels. frontiersin.org The accumulation of this and other related compounds is believed to play a direct role in inhibiting the growth of invading pathogens. mdpi.com Studies have shown that CS exhibits antimicrobial activity against a range of plant pathogens. For example, it has demonstrated inhibitory effects against the bacterium Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice, with a reported IC50 value of 54.54 μg/mL. mdpi.comnih.gov It also shows antifungal activity against Aciculosporium take, the fungus responsible for witches' broom disease in bamboo, with an IC50 of 84 μg/mL. mdpi.comnih.gov

Response to Abiotic Stresses (e.g., UV radiation, cold stress)

Plants also produce N-(p-Coumaroyl) Serotonin in response to various abiotic stresses. Exposure to ultraviolet (UV) radiation is a known trigger for the accumulation of CS and other phenylamides in rice leaves. mdpi.comnih.gov This response is part of a protective mechanism against the damaging effects of UV radiation. Additionally, cold stress has been shown to induce the production of serotonin derivatives in plants like Datura metel, where it is thought to protect reproductive tissues from environmental stress. nih.govtandfonline.com The generation of CS under these stressful conditions suggests its role in enhancing the plant's tolerance to a range of environmental challenges. usp.br

Contribution to Cell Wall Reinforcement

A key defensive role of N-(p-Coumaroyl) Serotonin is its contribution to the reinforcement of plant cell walls. mdpi.com Following pathogen infection, CS and other phenylamides are often deposited into the cell walls of the affected tissues. mdpi.com This process is thought to create a physical barrier that helps to impede the spread of the invading pathogen. nih.govplos.org In rice infected with Bipolaris oryzae, serotonin and its derivatives are incorporated into the cell walls, forming brown deposits at the lesion sites. tandfonline.com The suppression of the biosynthesis of these compounds has been shown to result in increased susceptibility to the pathogen, highlighting the importance of cell wall fortification in plant defense. mdpi.com

Direct Toxic Effects Against Pathogens and Insects

Beyond its role in cell wall reinforcement, N-(p-Coumaroyl) Serotonin exerts direct toxic effects on pathogens and insects. koreascience.kr As a phytoalexin, it possesses inherent antimicrobial properties that can directly inhibit the growth and development of fungal and bacterial pathogens. mdpi.comfrontiersin.org The accumulation of CS at infection sites creates a localized environment that is hostile to the invading microorganisms. Furthermore, research indicates that tryptophan-derived secondary metabolites, including CS, play a defensive role against herbivorous insects. tandfonline.com The increased production of these compounds in response to insect feeding suggests they act as antifeedants or toxins, contributing to the plant's defense against herbivory. medcraveonline.comtandfonline.com

Data Tables

Table 1: Plant Sources of N-(p-Coumaroyl) Serotonin

| Plant Species | Common Name | Part of Plant | Reference |

| Carthamus tinctorius | Safflower | Seeds | caymanchem.comcapes.gov.br |

| Panicum miliaceum | Millet | Grain | caymanchem.comglpbio.com |

| Chenopodium album | Lamb's Quarters | - | researchgate.net |

| Corydalis sempervirens | Rock Harlequin | - | researchgate.net |

| Centaurea vlachorum | - | Seeds | jbuon.com |

| Centaurea nigra | Black Knapweed | Seeds | medcraveonline.com |

| Oryza sativa | Rice | Leaves | mdpi.comnih.gov |

| Capsicum annuum | Pepper | - | nih.gov |

| Lycopersicon esculentum | Tomato | - | nih.gov |

| Ipomoea obscura | Obscure Morning Glory | - | mdpi.comnih.gov |

Table 2: Antimicrobial Activity of N-(p-Coumaroyl) Serotonin

| Pathogen | Disease | Host Plant | IC50 Value | Reference |

| Xanthomonas oryzae pv. oryzicola (Xoc) | Bacterial Leaf Streak | Rice | 54.54 μg/mL | mdpi.comnih.gov |

| Aciculosporium take | Witches' Broom | Bamboo | 84 μg/mL | mdpi.comnih.gov |

Structure

3D Structure

Properties

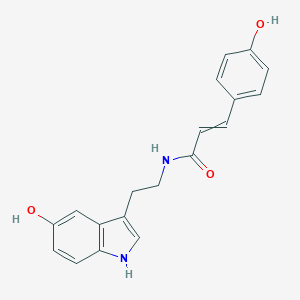

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZPAFGVOWCVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313118 | |

| Record name | N-(p-Coumaroyl)serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68573-24-0 | |

| Record name | N-(p-Coumaroyl)serotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68573-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Coumaroyl)serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of N P Coumaroyl Serotonin in Plants and Microorganisms

Precursor Pathways and Enzymatic Steps in Plants

The biosynthesis of N-(p-Coumaroyl) Serotonin (B10506) in plants is a sophisticated process that merges two major metabolic routes: the phenylpropanoid pathway, which provides the p-coumaroyl moiety, and the tryptophan pathway, which yields the serotonin moiety. The final step involves the condensation of these two precursors, a reaction catalyzed by a specific acyltransferase enzyme. This convergence highlights the intricate metabolic network within plants that allows for the synthesis of specialized secondary metabolites.

Shikimate Pathway and Phenylpropanoid Pathway

The journey to synthesizing the p-coumaroyl group begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (AAAs). mdpi.comhebmu.edu.cn This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) cycle), into chorismate. mdpi.comannualreviews.org Chorismate is a critical branch-point intermediate, serving as the precursor for all three proteogenic aromatic amino acids, including L-phenylalanine. hebmu.edu.cnannualreviews.org

Once L-phenylalanine is synthesized, it enters the general phenylpropanoid pathway. This pathway transforms phenylalanine into a variety of phenolic compounds. mdpi.com The key steps leading to the formation of the activated p-coumaroyl unit are:

Phenylalanine Ammonia-Lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid, the first committed step of the phenylpropanoid pathway. biorxiv.org

Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the para-position to form p-coumaric acid. biorxiv.org

4-Coumarate:CoA Ligase (4CL) : This enzyme activates p-coumaric acid by ligating it with Coenzyme A (CoA) to form the high-energy thioester, p-coumaroyl-CoA. mdpi.combiorxiv.org

This activated p-coumaroyl-CoA molecule is the direct precursor for the "p-coumaroyl" portion of N-(p-Coumaroyl) Serotonin and is then available for condensation with serotonin. mdpi.comnih.gov The final conjugation is catalyzed by an enzyme known as Serotonin N-hydroxycinnamoyl transferase (SHT), which belongs to the BAHD family of acyltransferases. mdpi.comtandfonline.com

Tryptophan Pathway

The serotonin moiety of N-(p-Coumaroyl) Serotonin originates from the aromatic amino acid L-tryptophan. Similar to phenylalanine, the biosynthesis of tryptophan also begins with the shikimate pathway intermediate, chorismate. mdpi.comannualreviews.orgfrontiersin.org The conversion of chorismate to tryptophan is a multi-step process, with the first committed step being catalyzed by the enzyme Anthranilate Synthase (AS). frontiersin.org In plants, this pathway ultimately produces L-tryptophan, which then serves as the substrate for serotonin biosynthesis. researchgate.netresearchgate.net The activation of the tryptophan pathway, often induced by biotic and abiotic stresses, provides the necessary precursors for defense-related compounds, including phenylamides like N-(p-Coumaroyl) Serotonin. mdpi.com

Key Enzymes Involved in Serotonin Biosynthesis

In plants, the conversion of L-tryptophan to serotonin is a two-step enzymatic process that is distinct from the pathway in animals. frontiersin.orgtandfonline.com It involves decarboxylation followed by hydroxylation. researchgate.netfrontiersin.org This pathway's regulation is tightly controlled, particularly by the availability of tryptophan and the expression of the key enzymes.

Anthranilate Synthase (AS) is a pivotal enzyme that catalyzes the first committed step in tryptophan biosynthesis, converting chorismate into anthranilate. frontiersin.orgtandfonline.com It functions as a key regulatory point, controlling the flow of carbon from the shikimate pathway into tryptophan synthesis. frontiersin.orgnih.gov Plant AS is typically a heterotetrameric complex composed of two α-subunits and two β-subunits. tandfonline.comnih.gov This enzyme is subject to feedback inhibition by the final product, tryptophan. frontiersin.org

Interestingly, plants possess two isozymes of the AS α-subunit:

Tryptophan-sensitive ASα: This form is strongly inhibited by very low concentrations of tryptophan. tandfonline.comnih.govtandfonline.com

Tryptophan-insensitive ASα: This form is not inhibited by tryptophan. tandfonline.comnih.govtandfonline.com

The synthesis of serotonin, which requires a high level of tryptophan, is thought to proceed via the tryptophan-insensitive ASα pathway. nih.govtandfonline.com

Tryptophan Decarboxylase (TDC) is the enzyme that catalyzes the first step in the conversion of tryptophan to serotonin in plants: the decarboxylation of L-tryptophan to form tryptamine (B22526). researchgate.netfrontiersin.org This reaction diverts tryptophan from primary metabolism into the synthesis of specialized metabolites like indole (B1671886) alkaloids and serotonin. frontiersin.org

TDC is widely considered a rate-limiting step in serotonin biosynthesis for two main reasons:

High Kₘ for Tryptophan: Many plant TDCs exhibit a high Michaelis constant (Kₘ) for tryptophan, meaning they require a high concentration of the substrate to function efficiently. nih.govtandfonline.com For example, the Kₘ of rice TDC for tryptophan is 690 µM. tandfonline.comnih.gov

Inducible Expression: The expression of the TDC gene is often undetectable in control or unstressed plants and is induced by various stimuli. tandfonline.comnih.gov

Therefore, significant serotonin synthesis typically occurs only when both tryptophan levels are high and TDC expression is induced. nih.govtandfonline.com

The final step in serotonin synthesis is catalyzed by Tryptamine 5-hydroxylase (T5H), which hydroxylates tryptamine at the 5-position of the indole ring to produce serotonin (5-hydroxytryptamine). frontiersin.orgnih.govnih.gov T5H is a cytochrome P450 monooxygenase, typically located in the endoplasmic reticulum membrane. frontiersin.org In contrast to TDC, T5H generally has a low Kₘ for its substrate, tryptamine (e.g., 20 µM in rice), indicating a high affinity. nih.govtandfonline.com This suggests that once tryptamine is produced, it is efficiently converted to serotonin. tandfonline.com The expression of the T5H gene has been shown to be induced by stressors like chitin (B13524) elicitation in rice. mdpi.com

Biosynthesis in Microorganisms

While N-(p-Coumaroyl) Serotonin is a natural product of plants, its biosynthesis does not typically occur in microorganisms. However, metabolic engineering has enabled its production in microbes like Escherichia coli. oup.com This is achieved by heterologously expressing the required plant-derived genes. nih.gov

The general strategy involves introducing a set of genes into E. coli to construct the biosynthetic pathway:

Genes for p-Coumaric Acid Synthesis : To produce the p-coumaroyl moiety from a basic carbon source like glucose, genes from the shikimate and phenylpropanoid pathways are introduced. nih.govresearchgate.net

Genes for Serotonin Synthesis : To produce the serotonin moiety, the plant-specific genes for Tryptophan Decarboxylase (TDC) and Tryptamine 5-hydroxylase (T5H) are expressed. nih.govnih.gov

Condensing Enzyme Gene : A gene encoding an N-hydroxycinnamoyltransferase (like SHT or HCTT) is introduced to catalyze the final condensation of p-coumaroyl-CoA and serotonin. oup.comnih.gov

By co-expressing these enzymes, engineered E. coli can synthesize N-(p-Coumaroyl) Serotonin, demonstrating the feasibility of using microbial platforms for producing complex plant secondary metabolites. oup.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis of N-(p-Coumaroyl) Serotonin

| Enzyme Name | Abbreviation | Pathway | Substrate(s) | Product(s) |

| Phenylalanine Ammonia-Lyase | PAL | Phenylpropanoid | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Phenylpropanoid | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA Ligase | 4CL | Phenylpropanoid | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |

| Anthranilate Synthase | AS | Tryptophan Biosynthesis | Chorismate, Glutamine | Anthranilate |

| Tryptophan Decarboxylase | TDC | Serotonin Biosynthesis | L-Tryptophan | Tryptamine |

| Tryptamine 5-hydroxylase | T5H | Serotonin Biosynthesis | Tryptamine | Serotonin |

| Serotonin N-hydroxycinnamoyl transferase | SHT | Amide Synthesis | p-Coumaroyl-CoA, Serotonin | N-(p-Coumaroyl) Serotonin |

Data sourced from multiple references including mdpi.combiorxiv.orgtandfonline.comfrontiersin.orgfrontiersin.orgnih.gov.

Table 2: Properties of Key Regulatory Enzymes in Serotonin Biosynthesis

| Enzyme | Organism (Example) | Kₘ Value | Optimal pH | Optimal Temp. | Regulatory Notes |

| Anthranilate Synthase (ASα2) | Rice | 2 µM (for Tryptophan inhibition) | - | - | Strongly feedback-inhibited by tryptophan. tandfonline.comnih.gov |

| Tryptophan Decarboxylase (TDC) | Rice | 690 µM (for Tryptophan) | 7.5 - 8.5 | 45°C | Considered a rate-limiting step due to high Kₘ and inducible expression. nih.govtandfonline.com |

| Tryptamine 5-hydroxylase (T5H) | Rice | 20 µM (for Tryptamine) | - | - | Exhibits high affinity for its substrate, efficiently converting tryptamine to serotonin. nih.govtandfonline.com |

Tryptophan Decarboxylase (TDC)

Formation of N-(p-Coumaroyl) Serotonin from Serotonin and p-Coumaroyl-CoA

The formation of N-(p-Coumaroyl) Serotonin is a crucial step in the biosynthesis of various secondary metabolites in plants. This reaction involves the condensation of serotonin and p-coumaroyl-CoA. This process is catalyzed by a specific enzyme that facilitates the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the amino group of serotonin.

Hydroxycinnamoyl-CoA: Serotonin N-(hydroxycinnamoyl)transferase (SHT) Activity and Substrate Specificity

The key enzyme responsible for the synthesis of N-(p-Coumaroyl) Serotonin is Hydroxycinnamoyl-CoA: Serotonin N-(hydroxycinnamoyl)transferase (SHT). nih.govresearchgate.net This enzyme belongs to the BAHD family of acyltransferases. mdpi.com SHT exhibits specific activity towards serotonin as an acyl acceptor and various hydroxycinnamoyl-CoA esters as acyl donors. nih.gov The enzyme plays a significant role in the plant's defense mechanism by producing hydroxycinnamic acid amides (HCAAs), which are involved in protecting the plant against pathogens. nih.gov

The SHT enzyme from pepper (Capsicum annuum) has been characterized and shown to catalyze the synthesis of N-feruloylserotonin and N-(p-coumaroyl)serotonin. nih.govresearchgate.net The gene encoding SHT in pepper has been isolated, and its recombinant protein has been expressed and purified to study its enzymatic properties. nih.govresearchgate.net Studies on the pepper SHT revealed that it possesses a high affinity for serotonin as a substrate. nih.gov The expression of pepper SHT mRNA is found constitutively in various organs of the pepper plant. researchgate.net

Kinetic studies of the purified recombinant SHT from pepper have provided insights into its substrate specificity. nih.gov The enzyme exhibits different affinities (Km) and maximum reaction velocities (Vmax) for various acyl donors when serotonin is the acyl acceptor. For instance, with serotonin as the acyl acceptor, the Km for p-coumaroyl-CoA is 23.2 µM, and the Vmax is 35 nkat mg⁻¹ protein. nih.gov In contrast, for feruloyl-CoA, the Km is 3.5 µM, and the Vmax is 7 nkat mg⁻¹ protein. nih.gov The enzyme also utilizes other cinnamoyl-CoA esters like caffeoyl-CoA and cinnamoyl-CoA. nih.gov

When feruloyl-CoA is the acyl donor, the pepper SHT shows a significantly higher affinity for serotonin (Km = 73 µM) compared to other amines like tyramine (B21549) (Km = 1,165 µM). nih.gov This indicates a 16-fold lower Km for serotonin than for tyramine with this particular acyl donor. nih.gov

Table 1: Kinetic Parameters of Pepper SHT with Serotonin as Acyl Acceptor

| Acyl Donor | Km (µM) | Vmax (nkat mg⁻¹ protein) |

| p-Coumaroyl-CoA | 23.2 | 35 |

| Feruloyl-CoA | 3.5 | 7 |

| Caffeoyl-CoA | 12.7 | 31 |

| Cinnamoyl-CoA | 31.9 | 23 |

Data sourced from a study on transgenic rice expressing pepper SHT. nih.gov

The activity of SHT can be inhibited by other amines, such as tyramine. nih.gov Studies have shown that SHT activity is inhibited by tyramine at concentrations ranging from 10 to 50 mM. nih.govresearchgate.net Lineweaver-Burk plot analysis revealed that in the presence of tyramine, the SHT enzyme exhibits an increased Km value but a constant Vmax, which is characteristic of competitive inhibition. nih.gov This suggests that tyramine competes with serotonin for the active site of the SHT enzyme.

Kinetic Parameters (Km, Vmax) for Serotonin and other Acyl Acceptors

Genetic and Metabolic Engineering for Enhanced Production

To increase the production of N-(p-Coumaroyl) Serotonin, researchers have turned to genetic and metabolic engineering strategies. These approaches involve the manipulation of biosynthetic pathways in both plants and microorganisms.

Recombinant Microbial Systems (e.g., Escherichia coli, Lactococcus lactis)

Recombinant microbial systems, particularly Escherichia coli and Lactococcus lactis, have been engineered to produce N-(p-Coumaroyl) Serotonin. oup.comnih.govresearchgate.net These microorganisms serve as efficient cell factories for the synthesis of this valuable compound.

In one approach, E. coli was engineered to express the genes for 4-coumaroyl CoA ligase (4CL) and a hydroxycinnamoyl-coenzyme A:serotonin N-(hydroxycinnamoyl)transferase (CaHCTT) from pepper. oup.comnih.gov By feeding the culture with serotonin and a precursor for p-coumaric acid, the engineered E. coli was able to synthesize N-(p-coumaroyl) serotonin. oup.comnih.gov Specifically, when 100 μM of serotonin was added to the culture, more than 99 μM of N-(p-coumaroyl) serotonin was produced. oup.comnih.gov

Further engineering of the phenylalanine biosynthetic pathway in E. coli has also been explored to increase the endogenous supply of precursors, leading to the synthesis of related compounds. oup.comnih.gov The use of Lactococcus lactis has also been reported as a potential host for producing tyramine- and serotonin-based phenolamides by expressing similar sets of genes. researchgate.net These microbial production platforms offer a promising alternative to extraction from plant sources, allowing for controlled and potentially higher yields of N-(p-Coumaroyl) Serotonin.

Transgenic Plant Systems (e.g., Transgenic Rice)

The production of N-(p-Coumaroyl) Serotonin and related compounds has been significantly enhanced through the use of transgenic plant systems, with rice (Oryza sativa) being a primary model. researchgate.netnih.gov Genetic engineering offers a low-cost, scalable, and environmentally friendly platform for producing valuable bioactive metabolites. researchgate.net Researchers have successfully engineered transgenic rice to express key enzymes, leading to the accumulation of these beneficial serotonin derivatives. nih.govusp.br

A key strategy for increasing the production of N-(p-Coumaroyl) Serotonin in plants is the overexpression of the gene encoding Serotonin N-hydroxycinnamoyltransferase (SHT). usp.brnih.gov This enzyme catalyzes the crucial condensation reaction between serotonin and p-coumaroyl-CoA. researchgate.net

In several studies, transgenic rice plants were developed to express an SHT gene isolated from pepper (Capsicum annuum). researchgate.netnih.govusp.br The pepper SHT gene was placed under the control of a constitutive maize ubiquitin promoter, which directs the gene to be expressed throughout the plant. researchgate.netnih.gov The results were significant:

Transgenic rice expressing the pepper SHT gene produced an average of 274 ng/g of serotonin derivatives in the seeds, a nine-fold increase compared to the ~30 ng/g found in wild-type seeds. usp.br

The overexpression of the SHT transgene was found to be a requirement for the overproduction of these serotonin derivatives in the transgenic rice plants. nih.gov

Other approaches have explored the use of endosperm-specific promoters, such as the glutelin A3 (GluA3) and prolamin promoters from rice, to drive SHT expression specifically in the seeds. nih.gov While these transgenic plants showed SHT expression, the accumulation of serotonin derivatives was similar to wild-type levels, suggesting that simply overexpressing the SHT enzyme is not the only factor limiting production. nih.gov

Table 1: Effect of SHT Gene Overexpression on Serotonin Derivative Production in Rice Seeds

| Plant Type | Promoter | Gene Source | Average Serotonin Derivative Content (ng/g seed weight) | Fold Increase vs. Wild-Type |

| Wild-Type Rice | - | - | ~30 | - |

| Transgenic Rice | Maize Ubiquitin | Pepper (C. annuum) | 274 | 9x |

The biosynthesis of N-(p-Coumaroyl) Serotonin depends on the availability of two key precursors: serotonin and p-coumaroyl-CoA. researchgate.net Research indicates that the availability of these precursors, particularly serotonin, is often a rate-limiting factor in transgenic systems. nih.govnih.gov

Studies on SHT-overexpressing transgenic rice revealed that the plants required the external application of amines to synthesize hydroxycinnamic acid amides in the shoots, indicating that amine substrates are limited in those tissues. nih.gov Further investigation suggested that serotonin, rather than phenylpropanoid-CoAs like p-coumaroyl-CoA, is the primary rate-limiting substrate in the biosynthesis of serotonin derivatives in these transgenic rice seeds. nih.gov

To address this limitation, strategies focus on boosting the endogenous supply of these precursors. The phenylpropanoid pathway is the source of p-coumaroyl-CoA, a central metabolite for many defense-related compounds. frontiersin.orgmdpi.com Serotonin is synthesized from the amino acid tryptophan, first via its decarboxylation to tryptamine by the enzyme Tryptophan Decarboxylase (TDC), followed by hydroxylation. frontiersin.orgnih.gov Overexpression of the TDC gene has been shown to lead to higher accumulation of serotonin in rice, suggesting that enhancing the serotonin pool is a viable strategy to increase the final product. usp.br

Overexpression of SHT Genes

Inducible Production through Chemical Treatments

The production of N-(p-Coumaroyl) Serotonin and related compounds can be induced or enhanced by treating plants with specific chemicals. nih.govusp.br These treatments can boost the availability of precursors or trigger defense pathways that lead to the synthesis of these molecules.

In both wild-type and SHT-transgenic rice, the application of certain chemicals increased the production of serotonin derivatives. When rice plants were treated with 1 mM solutions of various chemicals, production rose by two- to three-fold. usp.br Tyramine was identified as a particularly effective inducer, but other compounds such as trans-cinnamic acid and p-coumaric acid yielded similar results. usp.br

Detailed findings from these studies include:

Transgenic rice plants grown in a medium containing phenolic acids—such as cinnamic acid, p-coumaric acid, caffeic acid, or ferulic acid—produced large amounts of feruloylserotonin and p-coumaroylserotonin. nih.gov

Among various amine substrates tested by adding them to the growth medium, only tyramine or tryptamine induced the production of serotonin derivatives. nih.gov

In wild-type rice, treatment with tyramine led to a more than three-fold increase in serotonin derivative levels in seeds compared to untreated plants. usp.br

In SHT-transgenic rice, chemical treatments approximately doubled the level of serotonin derivatives compared to untreated transgenic plants. usp.br

In barley, treatment with copper chloride (CuCl2) also induced the accumulation of serotonin and other related amines. tandfonline.com

This inducible production suggests that these compounds are part of the plant's natural defense metabolism, which can be activated by external chemical cues. mdpi.com

Table 2: Effect of Chemical Treatments on Serotonin Derivative Production in Rice

| Plant Type | Chemical Treatment (1 mM) | Effect on Serotonin Derivative Levels |

| Wild-Type Rice | Tyramine | > 3-fold increase compared to untreated wild-type |

| Wild-Type Rice | trans-Cinnamic Acid, p-Coumaric Acid | Induce production |

| Transgenic Rice (SHT) | Tyramine, trans-Cinnamic Acid, etc. | ~2-fold increase compared to untreated transgenic |

Biological Activities and Mechanistic Studies of N P Coumaroyl Serotonin

Antioxidative Properties and Mechanisms

N-(p-Coumaroyl) serotonin (B10506) exhibits potent antioxidant effects through various mechanisms, including free radical scavenging, inhibition of lipid oxidation, reduction of reactive oxygen species, and mitochondria-targeted activity. abcam.comchemfaces.comcambridge.org These properties are largely attributed to its unique chemical structure, which includes a phenolic ring and a serotonin moiety. mdpi.comnih.gov

Free Radical Scavenging Activity

The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key indicator of its antioxidant capacity. N-(p-Coumaroyl) serotonin has demonstrated significant scavenging activity against various free radicals in multiple in vitro assays.

DPPH Radical Scavenging: Studies have shown that N-(p-Coumaroyl) serotonin is a potent scavenger of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. pnfs.or.kr In one study, it exhibited stronger DPPH radical scavenging activity than the well-known antioxidants α-tocopherol and butylated hydroxyanisole (BHA). pnfs.or.kr The IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals, for N-(p-Coumaroyl) serotonin has been reported to be in the micromolar range, indicating high potency. koreascience.kr

ABTS Radical Scavenging: The compound also effectively scavenges the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Research on safflower seed extract, which is rich in N-(p-Coumaroyl) serotonin, has demonstrated its capacity to quench ABTS radicals. nih.gov

Oxygen Radical Absorbance Capacity (ORAC): While specific ORAC values for isolated N-(p-Coumaroyl) serotonin are not extensively detailed in the provided search results, its demonstrated efficacy in scavenging other radicals suggests a high potential in this assay as well. The ORAC assay measures the total antioxidant capacity of a substance against peroxyl radicals.

The free radical scavenging activity of N-(p-Coumaroyl) serotonin is considered a primary mechanism for its protective effects against oxidative stress-related conditions. researchgate.net

Inhibition of Lipid Oxidation

Lipid peroxidation, particularly the oxidation of low-density lipoproteins (LDL), is a critical step in the development of atherosclerosis. N-(p-Coumaroyl) serotonin has been shown to effectively inhibit this process.

LDL Oxidation: Research has demonstrated that N-(p-Coumaroyl) serotonin can inhibit the oxidation of LDL induced by both free radical initiators (like V70) and metal ions (like copper sulfate). pfigueiredo.orgcapes.gov.br This inhibition occurs in a dose-dependent manner. pfigueiredo.org Studies in apolipoprotein E-deficient mice, a model for atherosclerosis, revealed that dietary supplementation with N-(p-Coumaroyl) serotonin significantly reduced atherosclerotic lesion areas, which was associated with decreased levels of oxidized LDL. pfigueiredo.orgcapes.gov.br This suggests that the compound's ability to prevent LDL oxidation contributes to its anti-atherogenic effects. capes.gov.brcambridge.org

The inhibition of lipid peroxidation by N-(p-Coumaroyl) serotonin helps to protect cellular membranes from oxidative damage and may play a role in preventing chronic diseases associated with oxidative stress. mdpi.com

Reduction of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to various diseases. N-(p-Coumaroyl) serotonin has been found to reduce intracellular ROS levels in different cell types.

In studies involving high-glucose conditions, which are known to induce ROS production, N-(p-Coumaroyl) serotonin significantly reduced the levels of intracellular ROS. cambridge.orgcambridge.org This effect is attributed to its ability to act as a scavenger of superoxide (B77818) radicals. cambridge.orgcambridge.org Furthermore, in a mouse model of cisplatin-induced renal damage, administration of N-(p-Coumaroyl) serotonin led to a significant reduction in ROS levels in the kidney. worldscientific.comnih.gov This reduction in oxidative stress was accompanied by an upregulation of glutathione (B108866) peroxidase, an important antioxidant enzyme. worldscientific.comnih.gov

Mitochondria-Targeted Antioxidant Activity

Mitochondria are the primary sites of ROS production within cells, making them particularly vulnerable to oxidative damage. N-(p-Coumaroyl) serotonin has shown the ability to accumulate within mitochondria and exert a targeted antioxidant effect.

Studies have demonstrated that N-(p-Coumaroyl) serotonin can enter cells and mitochondria in a time-dependent manner. cambridge.orgresearchgate.net By concentrating in the mitochondria, it can directly scavenge superoxide radicals at their source, thus protecting these vital organelles from oxidative damage. cambridge.orgresearchgate.net This mitochondria-targeted antioxidant property is considered a novel therapeutic approach for neurodegenerative disorders and other complications related to mitochondrial dysfunction and oxidative stress. cambridge.org

Anti-inflammatory Effects and Underlying Signaling Pathways

In addition to its antioxidant properties, N-(p-Coumaroyl) serotonin exhibits significant anti-inflammatory activity. abcam.comchemfaces.commdpi.com This is primarily achieved through the suppression of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response.

Suppression of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines are signaling molecules that play a crucial role in orchestrating the inflammatory response. N-(p-Coumaroyl) serotonin has been shown to inhibit the production of several key pro-inflammatory cytokines.

TNF-α, IL-1α, IL-1β, and IL-6: In studies using endotoxin-stimulated human blood monocytes, N-(p-Coumaroyl) serotonin significantly reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-1-alpha (IL-1α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6). chemfaces.comtargetmol.comresearchgate.net This inhibition was observed at the protein level and was also linked to the suppression of the corresponding cytokine mRNA expression. chemfaces.com The inhibitory effect is partly mediated by the downregulation of the NF-κB signaling pathway, a central regulator of inflammation. abcam.comchemfaces.commdpi.com

The ability of N-(p-Coumaroyl) serotonin to suppress the production of these potent pro-inflammatory cytokines underscores its potential as an anti-inflammatory agent.

Table 1: Summary of Pro-inflammatory Cytokine Inhibition by N-(p-Coumaroyl) Serotonin

| Cytokine | Cell Type | Stimulant | Effect of N-(p-Coumaroyl) Serotonin | Reference(s) |

|---|---|---|---|---|

| TNF-α | Human Blood Monocytes | Endotoxin (LPS) | Inhibition of production and mRNA expression | chemfaces.com, targetmol.com, researchgate.net |

| IL-1α | Human Blood Monocytes | Endotoxin (LPS) | Inhibition of production and mRNA expression | chemfaces.com, targetmol.com, researchgate.net |

| IL-1β | Human Blood Monocytes | Endotoxin (LPS) | Inhibition of production and mRNA expression | chemfaces.com, targetmol.com, researchgate.net |

Inhibition of NF-κB Signaling Pathway

N-(p-Coumaroyl) Serotonin has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. mdpi.comabcam.comcambridge.orgchemfaces.com Its inhibitory action is crucial in its anti-inflammatory effects. Studies have shown that this compound can suppress the activation of NF-κB induced by various stimuli, including lipopolysaccharide (LPS). abcam.comcambridge.orgmdpi.com This inhibition, in turn, leads to a reduction in the expression of pro-inflammatory genes. abcam.comchemfaces.com

The anti-arthritic effects of N-(p-Coumaroyl) Serotonin are also mediated through the regulation of NF-κB signaling. mdpi.comnih.gov In the context of osteoarthritis, it has been shown to attenuate cartilage destruction by blocking this pathway. mdpi.comnih.gov Research indicates that by inhibiting NF-κB, N-(p-Coumaroyl) Serotonin can decrease the production of catabolic factors that lead to cartilage degradation. mdpi.com

The mechanism by which N-(p-Coumaroyl) Serotonin inhibits the NF-κB pathway involves the prevention of the degradation of IκB (inhibitor of NF-κB) and the subsequent phosphorylation of the p65 subunit of NF-κB. mdpi.comnih.gov Under normal conditions, IκB binds to NF-κB in the cytoplasm, keeping it in an inactive state. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing the p65 subunit to be phosphorylated and translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

N-(p-Coumaroyl) Serotonin intervenes in this process by significantly blocking the degradation of IκB. mdpi.comnih.govresearchgate.net This action prevents the release and nuclear translocation of NF-κB. mdpi.com Furthermore, it has been observed to suppress the phosphorylation of the p65 subunit, further ensuring that NF-κB remains inactive. mdpi.comnih.gov This dual-action on IκB degradation and p65 phosphorylation effectively shuts down the NF-κB signaling cascade. mdpi.comnih.govresearchgate.net

Modulation of MAPK-Dependent Pathways (e.g., JNK/c-Jun, ERK)

N-(p-Coumaroyl) Serotonin also exerts its anti-inflammatory effects by modulating mitogen-activated protein kinase (MAPK)-dependent pathways. maedica.roresearchgate.netnih.gov These pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, are crucial in transducing extracellular signals into cellular responses, including inflammation. mdpi.com

Studies have shown that N-(p-Coumaroyl) Tryptamine (B22526), a related compound, significantly attenuates the lipopolysaccharide (LPS)-induced activation of the JNK/c-Jun signaling pathway in macrophage cells. nih.gov This suppression of JNK activation is a key mechanism behind its anti-inflammatory activity. nih.gov While some studies suggest a potential role in suppressing Akt phosphorylation, the primary anti-inflammatory effect appears to be mediated through the JNK/c-Jun pathway. nih.gov

In the context of neuronal cells, serotonin derivatives have been shown to down-regulate the phosphorylation of p38, ERK, and JNK in a dose-dependent manner, highlighting their ability to modulate MAPK signaling. mdpi.com Specifically, N-(p-Coumaroyl) Serotonin has been implicated in the suppression of the JNK/c-Jun signaling pathway, which contributes to its anti-inflammatory properties. nih.govsemanticscholar.org

Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2)

A significant aspect of the anti-inflammatory activity of N-(p-Coumaroyl) Serotonin is its ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). semanticscholar.orgkspbtjpb.org In inflammatory conditions, these molecules are produced in excess and contribute to the inflammatory cascade.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, N-(p-Coumaroyl) Serotonin and its derivatives have been shown to significantly inhibit the production of NO and PGE2. semanticscholar.orgkspbtjpb.orgbiomolther.org This inhibition is a direct consequence of the compound's ability to downregulate the expression of the enzymes responsible for their synthesis.

The inhibition of these pro-inflammatory mediators is a crucial mechanism by which N-(p-Coumaroyl) Serotonin exerts its anti-inflammatory effects, making it a compound of interest for inflammatory-related diseases. kspbtjpb.org

Downregulation of iNOS and COX-2 Expression

The inhibition of NO and PGE2 production by N-(p-Coumaroyl) Serotonin is directly linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govkspbtjpb.org These enzymes are responsible for the synthesis of NO and PGE2, respectively, during inflammation.

In studies using LPS-stimulated macrophages, treatment with N-(p-Coumaroyl) Serotonin and related serotonin derivatives resulted in a dramatic, dose-dependent decrease in the protein levels of both iNOS and COX-2. kspbtjpb.orgbiomolther.org This downregulation of iNOS and COX-2 expression is a key molecular mechanism underlying the compound's anti-inflammatory properties. semanticscholar.orgkspbtjpb.orgbiomolther.org By suppressing the expression of these enzymes, N-(p-Coumaroyl) Serotonin effectively reduces the production of pro-inflammatory mediators. nih.govkspbtjpb.org

Cardiovascular Health and Anti-Atherogenic Actions

N-(p-Coumaroyl) Serotonin demonstrates significant potential in promoting cardiovascular health, primarily through its anti-atherogenic properties. medchemexpress.comcaymanchem.comtargetmol.commedchemexpress.com Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a major contributor to cardiovascular disease. This compound has been shown to combat atherosclerosis through various mechanisms. abcam.commdpi.comcambridge.org

It has been found to inhibit the oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. mdpi.com Furthermore, N-(p-Coumaroyl) Serotonin can improve the distensibility of the aortic wall, which is often compromised in atherosclerotic conditions. mdpi.commedchemexpress.comtargetmol.commedchemexpress.com Another critical action is its ability to inhibit the migration of vascular smooth muscle cells (VSMCs) into the intima and their proliferation, which are crucial steps in plaque formation. mdpi.com This is achieved by inhibiting the release of intracellular calcium ions and blocking platelet-derived growth factor (PDGF) signaling. mdpi.com

Amelioration of Atherosclerosis in Vivo

In vivo studies have provided compelling evidence for the anti-atherosclerotic effects of N-(p-Coumaroyl) Serotonin. abcam.commedchemexpress.comcaymanchem.comtargetmol.commedchemexpress.comglpbio.com Research conducted on animal models has demonstrated its ability to ameliorate the development and progression of atherosclerosis.

In Kurosawa and Kusanagi-hypercholesterolemic (KHC) rabbits, dietary supplementation with N-(p-Coumaroyl) Serotonin was shown to inhibit the progression of atherosclerosis and improve the distensibility of the aortic wall. mdpi.comcaymanchem.com Similarly, in apolipoprotein E-deficient mice, a model prone to developing atherosclerosis, this compound was found to reduce the area of atherosclerotic lesions. abcam.comcaymanchem.com These findings highlight the potential of N-(p-Coumaroyl) Serotonin as a therapeutic agent for the prevention and treatment of atherosclerosis.

Table 1: Summary of Research Findings on the Biological Activities of N-(p-Coumaroyl) Serotonin

| Biological Activity | Key Findings | References |

|---|---|---|

| Inhibition of NF-κB Signaling | Suppresses NF-κB activation induced by stimuli like LPS. | mdpi.comabcam.comcambridge.orgchemfaces.commdpi.com |

| Attenuates cartilage destruction in osteoarthritis models. | mdpi.comnih.gov | |

| Blockage of IκB Degradation and p65 Phosphorylation | Prevents the degradation of IκB, keeping NF-κB inactive. | mdpi.comnih.govresearchgate.net |

| Suppresses the phosphorylation of the p65 subunit of NF-κB. | mdpi.comnih.gov | |

| Modulation of MAPK-Dependent Pathways | Attenuates LPS-induced activation of the JNK/c-Jun pathway. | nih.gov |

| Down-regulates phosphorylation of p38, ERK, and JNK. | mdpi.com | |

| Inhibition of Pro-inflammatory Mediators | Significantly inhibits the production of nitric oxide (NO). | semanticscholar.orgkspbtjpb.org |

| Significantly inhibits the production of prostaglandin E2 (PGE2). | semanticscholar.orgkspbtjpb.orgbiomolther.org | |

| Downregulation of iNOS and COX-2 Expression | Dramatically decreases protein levels of iNOS in a dose-dependent manner. | kspbtjpb.orgbiomolther.org |

| Dramatically decreases protein levels of COX-2 in a dose-dependent manner. | nih.govkspbtjpb.orgbiomolther.org | |

| Cardiovascular Health and Anti-Atherogenic Actions | Inhibits LDL oxidation and improves aortic wall distensibility. | mdpi.commedchemexpress.com |

| Inhibits vascular smooth muscle cell migration and proliferation. | mdpi.com | |

| Amelioration of Atherosclerosis in Vivo | Inhibits atherosclerosis progression in hypercholesterolemic rabbits. | mdpi.comcaymanchem.com |

| Reduces atherosclerotic lesion area in apolipoprotein E-deficient mice. | abcam.comcaymanchem.com |

Reduction of Lesion Area and Aortic Wall Distensibility

N-(p-Coumaroyl) Serotonin, a significant polyphenol found in safflower seeds, has demonstrated notable anti-atherogenic properties. caymanchem.commedchemexpress.com In vivo studies have shown that it can ameliorate atherosclerosis. caymanchem.comabcam.comglpbio.com Specifically, research in Kurosawa and Kusanagi-hypercholesterolemic (KHC) rabbits revealed that the administration of safflower seed polyphenols, including N-(p-Coumaroyl) Serotonin, improves the distensibility of the aortic wall and reduces atherosclerotic lesions. caymanchem.com This suggests a direct beneficial effect on the vascular structure and function in the context of hypercholesterolemia-induced atherosclerosis. caymanchem.com Further studies in apolipoprotein E-deficient mice have corroborated these findings, showing that serotonin derivatives like N-(p-Coumaroyl) Serotonin inhibit atherosclerosis. caymanchem.com

Inhibition of Low-Density Lipoprotein (LDL) Oxidation

A key mechanism underlying the anti-atherogenic effects of N-(p-Coumaroyl) Serotonin is its potent antioxidative activity, particularly its ability to inhibit the oxidation of low-density lipoprotein (LDL). caymanchem.comresearchgate.net The oxidation of LDL is a critical initiating step in the development of atherosclerosis. Research has confirmed that serotonin derivatives, which are major antioxidants in safflower seeds, effectively inhibit LDL oxidation. caymanchem.com This inhibitory action helps to prevent the cascade of events leading to plaque formation within arterial walls. caymanchem.commedchemexpress.com

Promotion of Vascular Smooth Muscle Cell Relaxation

N-(p-Coumaroyl) Serotonin contributes to vascular health by promoting the relaxation of vascular smooth muscle cells (VSMCs). caymanchem.comabcam.comglpbio.com Studies on isolated rat femoral arteries have shown that this compound can induce relaxation in vessels pre-contracted by agents like phenylephrine (B352888) or potassium chloride (KCl). nih.gov This vasorelaxant effect occurs in an endothelium-independent manner. nih.govfrontiersin.org The mechanism involves the inhibition of the increase in cytosolic free calcium concentration ([Ca²⁺]i) in VSMCs, which is a key signal for contraction. nih.govnih.gov By blocking this calcium influx, N-(p-Coumaroyl) Serotonin helps to relax the blood vessels. nih.gov

Inhibition of PDGF-induced Phosphorylation of PDGF Receptor and Ca2+ Release from Sarcoplasmic Reticulum

Platelet-derived growth factor (PDGF) is a potent mitogen that plays a crucial role in the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the pathogenesis of atherosclerosis. nih.govfrontiersin.orgnih.gov N-(p-Coumaroyl) Serotonin has been shown to directly interfere with this signaling pathway. medchemexpress.comselleckchem.commedchemexpress.com Research demonstrates that it inhibits the PDGF-BB-induced phosphorylation of the PDGF receptor β in a concentration-dependent manner. nih.gov Concurrently, it blocks the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum, an internal storage site within VSMCs. nih.govselleckchem.commedchemexpress.com This dual inhibition of PDGF receptor activation and subsequent intracellular calcium release effectively blocks the signaling cascade that promotes VSMC activation, proliferation, and migration, which are central to the development of atherosclerotic plaques and vascular hyperplasia. nih.govnih.gov

Effects on Cell Proliferation and Apoptosis

N-(p-Coumaroyl) Serotonin exhibits diverse effects on cell proliferation and apoptosis, which vary depending on the cell type. nih.gov While it can augment the proliferation of normal fibroblasts, other studies have highlighted its antiproliferative and pro-apoptotic actions in cancer cells. nih.govjbuon.com For instance, research on glioblastoma and lung cancer cell lines indicates that N-(p-Coumaroyl) Serotonin can inhibit tumor cell growth by inducing cell cycle arrest and triggering apoptosis. jbuon.com Conversely, a derivative, N-feruloylserotonin, has been noted to have a pleiotropic effect on parameters related to apoptosis in the context of cisplatin-induced renal damage. worldscientific.com This suggests that the compound's influence on cell survival and death is highly context-dependent.

Augmentation of Fibroblast Proliferation

One of the unique biological activities of N-(p-Coumaroyl) Serotonin is its ability to specifically augment the proliferation of normal fibroblast cells. caymanchem.comabcam.comglpbio.comnih.gov Studies have shown that this compound promotes the growth of both normal human and mouse fibroblasts. nih.gov Interestingly, this proliferative effect appears to be selective for fibroblasts, as the compound does not augment the growth of other normal or tumor cell types. nih.gov In the presence of N-(p-Coumaroyl) Serotonin, fibroblasts continue to proliferate and can form a focus resembling transformed cells, but without undergoing actual transformation. nih.gov This growth-promoting activity is not attributed to the compound's antioxidative properties, indicating a distinct mechanistic pathway. nih.gov

Synergy with Growth Factors (e.g., bFGF, EGF)

The proliferative effect of N-(p-Coumaroyl) Serotonin on fibroblasts is significantly enhanced when combined with specific growth factors. nih.gov Research has demonstrated a synergistic relationship with basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF). nih.govnih.govbiomolther.org When applied together, the combination of N-(p-Coumaroyl) Serotonin and either bFGF or EGF results in a more potent augmentation of fibroblast proliferation than either agent alone. nih.gov Notably, this synergy is specific, as it is not observed with other growth factors such as acidic FGF (aFGF) or platelet-derived growth factor (PDGF). nih.gov This selective synergy suggests a specific interaction with the signaling pathways activated by bFGF and EGF in fibroblasts. nih.gov

Interactive Data Tables

Table 1: Effects of N-(p-Coumaroyl) Serotonin on Vascular and Cellular Processes

| Biological Activity | Target/Process | Observed Effect | Cell/Animal Model | Citations |

| Anti-Atherosclerosis | Atherosclerotic Lesion Area | Reduction | Apolipoprotein E-deficient mice, KHC rabbits | caymanchem.com |

| Aortic Wall Distensibility | Amelioration / Improvement | KHC rabbits | caymanchem.com | |

| Antioxidant Activity | LDL Oxidation | Inhibition | In vitro | caymanchem.com |

| Vasorelaxation | Vascular Smooth Muscle Cells | Promotion of Relaxation | Rat Femoral Arteries | caymanchem.comnih.gov |

| Inhibition of VSMC Activation | PDGF Receptor β Phosphorylation | Inhibition | Rat VSMCs | nih.gov |

| Sarcoplasmic Reticulum Ca²⁺ Release | Inhibition | Rat VSMCs | nih.gov | |

| Cell Proliferation | Normal Fibroblasts | Augmentation | Human and Mouse Fibroblasts | nih.gov |

| Glioblastoma Cells | Inhibition | Human Glioblastoma Cell Lines | jbuon.com | |

| Lung Cancer Cells | Inhibition / Cytotoxicity | H1299 Lung Cancer Cells | jbuon.com |

Table 2: Synergistic Effects on Fibroblast Proliferation

| Compound | Growth Factor | Synergistic Effect | Citations |

| N-(p-Coumaroyl) Serotonin | Basic Fibroblast Growth Factor (bFGF) | Yes | nih.govbiomolther.org |

| N-(p-Coumaroyl) Serotonin | Epidermal Growth Factor (EGF) | Yes | nih.govbiomolther.org |

| N-(p-Coumaroyl) Serotonin | Acidic Fibroblast Growth Factor (aFGF) | No | nih.gov |

| N-(p-Coumaroyl) Serotonin | Platelet-Derived Growth Factor (PDGF) | No | nih.gov |

Inhibition of Glioblastoma Cell Growth

N-(p-Coumaroyl) Serotonin (CS), an indole (B1671886) alkaloid, has demonstrated notable antitumor properties, particularly against glioblastoma, the most aggressive primary brain tumor. nih.govmaedica.ro Studies investigating its effects on glioblastoma cell lines, such as U251MG and T98G, have shown that treatment with this compound significantly reduces cell viability and proliferation. nih.govmaedica.rochemfaces.com The cytotoxic and cytostatic effects of N-(p-Coumaroyl) Serotonin on these glioma cells suggest its potential as a novel therapeutic strategy for targeting glioblastoma. nih.govchemfaces.com This compound is recognized for its ability to cross the blood-brain barrier, a crucial characteristic for treating brain tumors. mdpi.com

Induction of Apoptosis

A key mechanism behind the anti-glioblastoma activity of N-(p-Coumaroyl) Serotonin is the induction of apoptosis, or programmed cell death. mdpi.com Flow cytometry analyses have confirmed that treatment with this compound leads to cell death in glioblastoma cell lines. nih.govchemfaces.com The apoptotic pathway is a critical target in cancer therapy, and the ability of N-(p-Coumaroyl) Serotonin to trigger this process underscores its therapeutic potential. researchgate.net

Triggering S-phase Arrest

In addition to inducing apoptosis, N-(p-Coumaroyl) Serotonin exerts a cytostatic effect by interfering with the cell cycle. nih.gov Research has shown that the compound causes cell cycle arrest at the S-phase and G2/M phase in both U251MG and T98G glioblastoma cell lines. nih.govmaedica.romdpi.com By halting the cell cycle, N-(p-Coumaroyl) Serotonin effectively inhibits the growth and proliferation of glioblastoma cells. maedica.romdpi.com

Activation of Caspase-8

The induction of apoptosis by N-(p-Coumaroyl) Serotonin is mediated, at least in part, through the activation of specific signaling molecules. Studies have demonstrated that the compound produces a significantly higher activity of caspase-8 compared to control cells. nih.govchemfaces.commdpi.com Caspase-8 is a vital initiator caspase in the extrinsic apoptotic pathway. researchgate.netresearchgate.net Its activation in glioblastoma cells following treatment with N-(p-Coumaroyl) Serotonin points to the engagement of this specific cell death signaling cascade. researchgate.netresearchgate.net In one study, a caspase-8 inhibitor was shown to prevent the apoptosis caused by the administration of N-(p-Coumaroyl) Serotonin. researchgate.net

Alteration of Mitochondrial Membrane Potential

The apoptotic process can also be initiated through the intrinsic, or mitochondrial, pathway. The mitochondrial membrane potential (Δψm) is a key indicator of mitochondrial health, and its disruption is a hallmark of apoptosis. Research utilizing flow cytometry has shown that N-(p-Coumaroyl) Serotonin treatment leads to the depolarization of the mitochondrial membrane in glioblastoma cell lines. researchgate.netresearchgate.net This alteration suggests the involvement of the mitochondrial pathway in the compound's mechanism of inducing cell death. researchgate.net

Table 1: Effects of N-(p-Coumaroyl) Serotonin on Glioblastoma Cells

| Biological Effect | Affected Cell Lines | Key Findings | Citations |

|---|---|---|---|

| Inhibition of Cell Growth | U251MG, T98G | Significantly reduced cell viability and proliferation. | nih.gov, chemfaces.com, maedica.ro |

| Induction of Apoptosis | U251MG, T98G | Confirmed induction of programmed cell death. | nih.gov, mdpi.com |

| Cell Cycle Arrest | U251MG, T98G | Triggered cell cycle arrest at S and G2/M phases. | nih.gov, maedica.ro, mdpi.com |

| Caspase-8 Activation | U251MG, T98G | Significantly increased activity of caspase-8. | nih.gov, chemfaces.com, mdpi.com, researchgate.net |

| Mitochondrial Depolarization | U251MG, T98G | Caused alteration and depolarization of the mitochondrial membrane potential. | researchgate.net, researchgate.net |

Protective Effects against Glucose-Induced Cell Damage

Beyond its anticancer activities, N-(p-Coumaroyl) Serotonin exhibits significant cytoprotective properties. It has been shown to exert a protective effect against high glucose-induced cell death. researchgate.netcambridge.orgabcam.com This activity is linked to its antioxidant capabilities, as it can inhibit the overproduction of mitochondrial superoxide, one of the most dangerous radicals produced during hyperglycemia. researchgate.netcambridge.org Studies in PC12 rat pheochromocytoma cells demonstrated that N-(p-Coumaroyl) Serotonin could mitigate the damage caused by high concentrations of D-(+)-glucose. researchgate.netcambridge.org

Inhibition of Caspase-3 Activation

A critical mechanism for the protective effect of N-(p-Coumaroyl) Serotonin against glucose-induced damage is its ability to inhibit apoptosis. researchgate.netcambridge.org Specifically, the compound was found to inhibit the activation of caspase-3. researchgate.netcambridge.orgabcam.com Caspase-3 is a crucial executioner caspase in the apoptotic cascade. researchgate.netcambridge.org By preventing its activation, N-(p-Coumaroyl) Serotonin effectively blocks the final steps leading to cell death in response to high glucose stress. researchgate.netcambridge.org

Table 2: Protective Effects of N-(p-Coumaroyl) Serotonin

| Biological Effect | Cell Model | Key Findings | Citations |

|---|---|---|---|

| Protection against Glucose-Induced Damage | PC12 Rat Pheochromocytoma Cells | Exerted a protective effect on high glucose-induced cell death. | researchgate.net, cambridge.org |

| Inhibition of Caspase-3 Activation | PC12 Rat Pheochromocytoma Cells | Inhibited the activation of caspase-3, a crucial step in apoptosis. | researchgate.net, cambridge.org, abcam.com |

| Inhibition of Mitochondrial Superoxide | PC12 Rat Pheochromocytoma Cells | Inhibited the overproduction of mitochondrial superoxide radicals. | researchgate.net, cambridge.org |

Suppression of Mitochondrial Superoxide Overproduction

N-(p-Coumaroyl) Serotonin has demonstrated the ability to counteract the overproduction of mitochondrial superoxide. abcam.com This activity is particularly relevant in conditions of cellular stress, such as high glucose-induced environments. Research indicates that CS can inhibit the excessive generation of mitochondrial superoxide by acting as a scavenger of the superoxide radical. researchgate.net This mechanism is crucial in preventing downstream cellular damage, including high glucose-induced cell death and the activation of caspase-3, an enzyme pivotal in the apoptotic process. abcam.com The ability of CS to enter cells and mitochondria in a time-dependent manner further enhances its efficacy in mitigating mitochondrial oxidative stress. researchgate.net

Other Biological Activities

Beyond its direct antioxidant effects within the mitochondria, N-(p-Coumaroyl) Serotonin exhibits a range of other biological activities, including anti-arthritic and antimicrobial properties. nih.govadooq.comabcam.co.jp These effects are largely attributed to its ability to modulate inflammatory pathways and inhibit enzymes involved in tissue degradation.

The potential of N-(p-Coumaroyl) Serotonin as an anti-arthritic agent has been explored in the context of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown. nih.gov Studies have shown that CS can protect against the pathological destruction of cartilage. mdpi.comresearchgate.net

Research has demonstrated that N-(p-Coumaroyl) Serotonin can attenuate the degradation of cartilage. wikipedia.orgnih.gov In in vitro models mimicking osteoarthritic conditions, CS, often in conjunction with N-feruloyl serotonin, has been shown to counteract the destructive processes in chondrocytes, the primary cells in cartilage. mdpi.com This protective effect is linked to the compound's ability to suppress the expression of key catabolic factors that drive cartilage breakdown. mdpi.comsciprofiles.com

A key mechanism underlying the anti-arthritic effects of N-(p-Coumaroyl) Serotonin is its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP3 and MMP13. nih.govmdpi.com These enzymes are highly expressed in the cartilage of individuals with arthritis and play a significant role in the progression of osteoarthritis by degrading components of the extracellular matrix. mdpi.com Studies have shown that N-(p-Coumaroyl) Serotonin, but not serotonin itself, can reduce the expression of MMP3 and MMP13 in chondrocytes that have been stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine. nih.govmdpi.comresearchgate.net This inhibitory action helps to preserve the integrity of the cartilage matrix. mdpi.com

In addition to inhibiting MMPs, N-(p-Coumaroyl) Serotonin also suppresses the expression of A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5). nih.govmdpi.com ADAMTS5 is another critical enzyme involved in the degradation of aggrecan, a major component of cartilage. researchgate.net By reducing the expression of ADAMTS5 in IL-1β-treated chondrocytes, N-(p-Coumaroyl) Serotonin further contributes to the preservation of cartilage structure and function. nih.govmdpi.comsciprofiles.com The regulation of both MMPs and ADAMTS5 highlights the compound's multi-faceted approach to mitigating cartilage destruction in osteoarthritis. wikipedia.org

| Enzyme Family | Specific Enzymes Inhibited by N-(p-Coumaroyl) Serotonin |

| Matrix Metalloproteinases (MMPs) | MMP3, MMP13 |

| A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) | ADAMTS5 |

N-(p-Coumaroyl) Serotonin has been identified as an agent with antimicrobial properties. adooq.comabcam.co.jp This activity adds to the spectrum of its biological effects, suggesting its potential utility in addressing microbial-related issues, although the specific mechanisms and spectrum of activity are areas of ongoing investigation.

Inhibition of Matrix Metalloproteinases (MMPs) (e.g., MMP3, MMP13)

Melanogenesis Inhibition

N-(p-Coumaroyl) serotonin has demonstrated notable inhibitory effects on melanogenesis, the process of melanin (B1238610) production. pharm.or.jpresearchgate.netlawdata.com.twscispace.comjst.go.jp Studies have shown that it can effectively suppress melanin synthesis in various models, including B16 melanoma cells and Streptomyces bikiniensis. pharm.or.jpresearchgate.netscispace.com

Research comparing its efficacy to other known whitening agents, such as arbutin, has shown that N-(p-Coumaroyl) serotonin can exhibit stronger inhibitory activity. pharm.or.jpscispace.comjst.go.jp For instance, one study reported an IC50 value of 0.074 mM for N-(p-coumaroyl)serotonin in inhibiting mushroom tyrosinase, which was more potent than arbutin's IC50 of 0.223 mM. pharm.or.jpresearchgate.net In B16 melanoma cells, N-(p-coumaroyl)serotonin suppressed melanin production with an IC50 of 0.245 mM. pharm.or.jpthieme-connect.com This potent inhibitory action, coupled with its antioxidant properties, suggests its potential as a skin-whitening agent. pharm.or.jp

Table 1: Inhibitory Effects of N-(p-Coumaroyl) Serotonin on Melanogenesis

| Assay | Model System | Parameter | Result for N-(p-Coumaroyl) Serotonin | Reference Compound (Arbutin) |

| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | 0.074 mM pharm.or.jpresearchgate.net | 0.223 mM pharm.or.jpresearchgate.net |

| Melanin Production | Streptomyces bikiniensis | Inhibition | Potent Inhibition pharm.or.jpresearchgate.netscispace.com | Less Potent Inhibition pharm.or.jpresearchgate.netscispace.com |

| Melanin Production | B16 Melanoma Cells | IC50 | 0.245 mM pharm.or.jpthieme-connect.com | - |

IC50 represents the concentration required to inhibit 50% of the enzyme activity or melanin production.

Effects on Lipid Metabolism

N-(p-Coumaroyl) serotonin has been shown to influence lipid metabolism, suggesting its potential role in managing conditions related to lipid accumulation. koreascience.krpfigueiredo.orgpnfs.or.krcapes.gov.br Research indicates that this compound can inhibit the differentiation of preadipocytes into adipocytes, the mature fat cells. koreascience.kr

Studies using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, revealed that N-(p-Coumaroyl) serotonin suppressed their differentiation in a concentration-dependent manner. koreascience.kr This effect was observed through the reduction of lipid accumulation, as measured by Oil Red O staining, and decreased triglyceride content and glycerol-3-phosphate dehydrogenase (GPDH) activity, which are key markers of adipogenesis. koreascience.kr In contrast, serotonin itself did not show a significant effect on adipocyte differentiation. koreascience.kr

Furthermore, N-(p-Coumaroyl) serotonin has demonstrated antioxidative effects, which may contribute to its impact on lipid metabolism. koreascience.krpnfs.or.kr It has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a critical event in the development of atherosclerosis. pfigueiredo.orgcapes.gov.br In animal models, dietary supplementation with N-(p-coumaroyl) serotonin has been found to reduce atherosclerotic lesion areas. pfigueiredo.orgcapes.gov.brcaymanchem.com These findings suggest that N-(p-Coumaroyl) serotonin's influence on lipid metabolism is multifaceted, involving both the inhibition of fat cell formation and the protection against lipid oxidation. koreascience.krpfigueiredo.orgcapes.gov.br A study also highlighted its potential to ameliorate nonalcoholic fatty liver disease (NAFLD) by showing good binding affinity to PPAR-γ, a key regulator of lipid metabolism. nih.gov

Table 2: Effects of N-(p-Coumaroyl) Serotonin on Lipid Metabolism Markers

| Model System | Parameter Measured | Effect of N-(p-Coumaroyl) Serotonin |

| 3T3-L1 Preadipocytes | Adipocyte Differentiation | Inhibition koreascience.kr |

| 3T3-L1 Preadipocytes | Lipid Accumulation (Oil Red O) | Reduction koreascience.kr |

| 3T3-L1 Preadipocytes | Triglyceride Content | Reduction koreascience.kr |

| 3T3-L1 Preadipocytes | GPDH Activity | Reduction koreascience.kr |

| In vitro | LDL Oxidation | Inhibition pfigueiredo.orgcapes.gov.br |

| Animal Model (ApoE-deficient mice) | Atherosclerotic Lesion Area | Reduction pfigueiredo.orgcapes.gov.br |

Impact on Gut Health

The influence of N-(p-Coumaroyl) serotonin on gut health is an emerging area of research, with studies pointing towards its interaction with the gut microbiota and its potential to modulate gut functions. wikipedia.orgplos.orgnih.gov The gut microbiota plays a crucial role in the regulation of host serotonin levels. nih.govgutmicrobiotaforhealth.com Specifically, spore-forming bacteria in the gut have been shown to promote the biosynthesis of serotonin in the colon. nih.govgutmicrobiotaforhealth.com

While direct studies on the effect of N-(p-Coumaroyl) serotonin on the gut microbiota are limited, related compounds and the broader class of serotonin derivatives are known to be present in the gut. ajhsjournal.phmdpi.com Serotonin itself is a key regulator of gastrointestinal functions, including intestinal motility and secretion. wikipedia.orgsynlab-sd.com The gut microbiota can influence the availability of free, biologically active serotonin in the gut lumen by deconjugating serotonin glucuronide. plos.org

Analytical Methodologies for N P Coumaroyl Serotonin

Extraction and Purification Techniques

The initial step in studying N-(p-Coumaroyl) Serotonin (B10506) from natural sources involves its extraction from the plant matrix, followed by purification to isolate the compound from other co-extracted substances.

Solvent extraction is a primary method for obtaining crude extracts containing N-(p-Coumaroyl) Serotonin from plant materials like safflower seed meal. oup.compfigueiredo.org A common procedure involves defatting the seeds first, followed by extraction with polar solvents.

One established method begins with grounding dried safflower seed meal into a powder, which is then extracted multiple times with 100% ethanol (B145695) under reflux. oup.comoup.com The combined ethanol filtrates are evaporated to dryness. This crude extract is then subjected to liquid-liquid partitioning. For instance, the residue can be dissolved in 80% methanol (B129727) and washed with n-hexane to remove nonpolar compounds. oup.comoup.com After evaporating the methanol, the resulting material is dissolved in ethyl acetate (B1210297) and washed with water. The ethyl acetate phase, which contains N-(p-Coumaroyl) Serotonin, is then evaporated to yield a crude sample ready for purification. kspbtjpb.orgoup.comoup.com Other protocols have utilized 70% aqueous ethanol for the initial extraction of oil-free safflower meal, followed by partitioning with ethyl acetate. tandfonline.com

Following solvent extraction, chromatographic techniques are essential for isolating N-(p-Coumaroyl) Serotonin to a high degree of purity. oup.comtandfonline.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. chemass.si

Silica (B1680970) Gel Column Chromatography : This is a conventional method used for the initial fractionation of crude extracts. tandfonline.comresearchgate.net The crude ethyl acetate extract can be applied to a silica gel column and eluted with a gradient of solvents, typically chloroform (B151607) and methanol. tandfonline.com Fractions are collected and monitored by thin-layer chromatography (TLC), with spots corresponding to N-(p-Coumaroyl) Serotonin being identified using specific reagents like Folin-Ciocalteu's for phenols and Ehrlich's for the indole (B1671886) nucleus. tandfonline.com

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is an efficient liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. oup.comresearchgate.net It has been successfully applied for the preparative separation of N-(p-Coumaroyl) Serotonin from safflower seed meal. oup.comnih.gov A two-phase solvent system is carefully selected to achieve optimal separation. One successful system consists of chloroform–methanol–0.1 M HCl (1:1:1, v/v/v), where the upper phase serves as the stationary phase and the lower phase as the mobile phase. oup.comoup.com Using this method, N-(p-Coumaroyl) Serotonin has been purified to over 97% purity from a crude sample. oup.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a high-resolution technique widely used for the final purification and analysis of N-(p-Coumaroyl) Serotonin. tandfonline.comchemass.si In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. oup.comresearchgate.net Purity analysis of fractions obtained from HSCCC is often performed using an analytical RP-HPLC system with a gradient elution of methanol and water. oup.comresearchgate.net For preparative HPLC, an ODS (octadecylsilyl) column can be used with a mobile phase like 30% methanol to achieve final purification. tandfonline.com

Solvent Extraction Methods

Spectroscopic and Spectrometric Characterization